molecular formula C17H16N2O B8618653 N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide

N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide

Cat. No.: B8618653
M. Wt: 264.32 g/mol
InChI Key: XCFFONUUWDPQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide: is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals due to their ability to interact with various biological targets . This compound, specifically, features an indole core substituted with a 2,3-dimethylphenyl group and a carboxamide moiety, which can contribute to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry: N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide is used as a building block in organic synthesis.

Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological and medicinal research. They exhibit a range of biological activities, such as antiviral, anticancer, and anti-inflammatory properties . These compounds can interact with multiple biological targets, making them valuable in drug discovery and development .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their ability to form stable and colorful compounds makes them useful in various applications .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The carboxamide moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

  • N-(2,3-Dimethylphenyl)-4-indoline carboxamide
  • N-(2,3-Dimethylphenyl)-4-oxoindole carboxamide
  • N-(2,3-Dimethylphenyl)-4-hydroxyindole carboxamide

Comparison: N-(2,3-dimethylphenyl)-1H-Indole-4-carboxamide is unique due to its specific substitution pattern on the indole core. The presence of the 2,3-dimethylphenyl group and the carboxamide moiety can influence its chemical reactivity and biological activity compared to other similar compounds . For example, the indoline derivative may exhibit different binding properties and biological effects due to the reduced aromaticity of the indoline ring .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1H-indole-4-carboxamide

InChI

InChI=1S/C17H16N2O/c1-11-5-3-7-15(12(11)2)19-17(20)14-6-4-8-16-13(14)9-10-18-16/h3-10,18H,1-2H3,(H,19,20)

InChI Key

XCFFONUUWDPQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CNC3=CC=C2)C

Origin of Product

United States

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